molecular formula C13H15N5O3S B2936251 (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone CAS No. 2034429-84-8

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone

Cat. No.: B2936251
CAS No.: 2034429-84-8
M. Wt: 321.36
InChI Key: LOCZSPGLNJVHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone (CAS 2034429-84-8) is a high-purity chemical building block with a molecular weight of 321.35 g/mol and the formula C13H15N5O3S . This complex heterocyclic compound is characterized by its unique molecular architecture, featuring an azetidine ring core linked to both a 1-methyl-1H-imidazole-2-sulfonyl group and a 5-methylpyrazin-2-yl carbonyl moiety . The presence of multiple nitrogen-containing heterocycles, including the imidazole and pyrazine rings, makes this compound a valuable scaffold in medicinal chemistry and drug discovery research. Compounds containing azetidine and imidazole scaffolds are of significant interest in pharmaceutical development, as evidenced by their investigation in patent literature for various biological applications . The structural features of this molecule, particularly the sulfonyl group bridging the azetidine and imidazole rings, suggest potential for interactions with biological targets, while the pyrazine carbonyl provides a hydrogen-bond accepting site. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules, particularly for exploring structure-activity relationships in heterocyclic chemistry. Its physicochemical properties, including a topological polar surface area of approximately 106 Ų , indicate good solubility characteristics for research applications. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S/c1-9-5-16-11(6-15-9)12(19)18-7-10(8-18)22(20,21)13-14-3-4-17(13)2/h3-6,10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCZSPGLNJVHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone represents a significant structure in medicinal chemistry due to its complex arrangement of functional groups, including an imidazole ring, a sulfonamide group, and an azetidine moiety. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms.

The molecular formula for this compound is C13H15N5O3SC_{13}H_{15}N_{5}O_{3}S, with a molecular weight of approximately 315.36 g/mol. The structure includes:

  • Imidazole ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.
  • Azetidine moiety : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Sulfonamide group : Often associated with antibiotic properties.

Synthesis

The synthesis of this compound can be achieved through multi-step organic reactions involving starting materials that incorporate the necessary functional groups. Common methods include:

  • Formation of the azetidine ring via cyclization reactions.
  • Introduction of the sulfonamide group through sulfonation processes.
  • Incorporation of the imidazole and pyrazine components via substitution reactions.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings often exhibit antimicrobial properties . For example, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Potential

The structure suggests potential as a kinase inhibitor , a common target in cancer therapy. Studies on related compounds indicate that modifications in the imidazole or azetidine groups can significantly enhance their ability to inhibit specific kinases involved in cancer progression.

Structure-Activity Relationship (SAR)

The biological activity of this compound is likely influenced by its structural features:

  • Imidazole modifications : Alterations can lead to variations in binding affinity to biological targets.
  • Azetidine substitutions : Different substituents on the azetidine can modify pharmacokinetic properties.

Case Studies

Recent studies have demonstrated the efficacy of similar compounds in preclinical models:

  • Study on Antimicrobial Efficacy : A derivative was tested against Staphylococcus aureus and showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity.
  • Kinase Inhibition Research : A related compound was evaluated for its ability to inhibit the growth of cancer cell lines, showing IC50 values in the low micromolar range.

Data Table: Biological Activity Summary

Activity TypeAssessed CompoundResultReference
AntimicrobialSimilar Imidazole DerivativeMIC = 32 µg/mL
Kinase InhibitionRelated CompoundIC50 = 5 µM
AntifungalImidazole-based CompoundEffective against Candida

Comparison with Similar Compounds

Implications of Structural Differences

Electronic and Steric Effects

  • Azetidine vs.
  • Sulfonyl Group : The electron-withdrawing sulfonyl group in the target compound may increase stability and hydrogen-bond acceptor capacity relative to sulfanyl or methoxy substituents .
  • Pyrazine vs. Pyridine/Pyrazole : Pyrazine’s nitrogen-rich aromatic system could improve solubility and π-π stacking interactions compared to pyridine derivatives .

Challenges in Similarity Assessment

As noted in , similarity metrics (e.g., Tanimoto coefficients, pharmacophore mapping) must account for:

  • 3D Conformation : Azetidine’s rigidity may alter binding modes compared to flexible analogs.
  • Substituent Electronics : Sulfonyl vs. sulfanyl/methoxy groups significantly impact reactivity and interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.